Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

説明

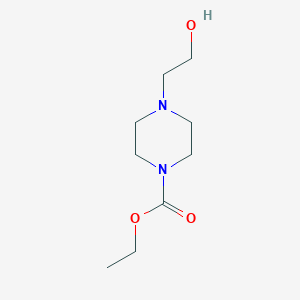

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative characterized by an ethyl carboxylate group at the 1-position and a 2-hydroxyethyl substituent at the 4-position of the piperazine ring.

特性

IUPAC Name |

ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBJYKMWVCDLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281616 | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-66-9 | |

| Record name | 14000-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Two-Step Synthesis via Intermediate Formation

The synthesis typically proceeds through two stages:

-

Formation of N-(2-Hydroxyethyl)piperazine :

-

Reductive alkylation : Monoethanolamine and diethanolamine undergo cyclization under hydrogen pressure in the presence of catalysts such as nickel or cobalt oxides. This method, described in patent US4338443A, achieves up to 86% yield under optimized conditions.

-

Catalytic amination : Diethanolamine reacts with hydrogen over γ-Al₂O₃-supported catalysts at 130–250°C, producing N-(2-hydroxyethyl)piperazine with 96.9% selectivity.

-

-

Carboxylation with Ethyl Chloroformate :

Catalytic Methods and Reaction Conditions

Reductive Alkylation Catalysts

Catalyst composition significantly impacts yield and selectivity:

Carboxylation Step Optimization

Key parameters for the second stage include:

-

Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction kinetics.

-

Base selection : Triethylamine outperforms weaker bases like sodium bicarbonate by neutralizing HCl byproducts efficiently.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Large-scale synthesis employs fixed-bed reactors for catalytic amination:

-

Process details :

-

Advantages :

Challenges and Mitigation Strategies

Byproduct Formation

化学反応の分析

Nucleophilic Substitution Reactions

Piperazine derivatives often undergo nucleophilic substitution at the piperazine nitrogen or hydroxyl group. For example:

-

Bromination : In tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, the hydroxyl group is converted to bromide using carbon tetrabromide and triphenylphosphine in dichloromethane at 20°C (yield: 83.7%) .

-

Functionalization : Ethyl piperazine-1-carboxylate derivatives react with electrophiles (e.g., acyl chlorides) to form amides or esters .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | CBr₄, PPh₃, CH₂Cl₂, 20°C | 4-(2-bromoethyl)piperazine-1-carboxylate | 83.7% | |

| Alkylation | Alkyl halides, base | N-alkylpiperazine derivatives | – |

Condensation and Rearrangement

Piperazine carboxylates participate in condensation reactions. For instance:

-

Rearrangement : Structural isomers of 2-methyl-2-hydroxypropyl piperazine carboxylates undergo thermal rearrangement (70°C or reflux) in aprotic or protic solvents to form thermodynamically stable products .

-

Bis-Adduct Formation : Reactions with isobutylene carbonate and excess piperazine yield bis-adducts, which can be converted back to mono-adducts via reflux .

Protection/Deprotection Strategies

-

Boc Protection : The tert-butoxycarbonyl (Boc) group in tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is removed using trifluoroacetic acid to regenerate the free amine .

-

Ethyl Ester Hydrolysis : Ethyl esters (e.g., ethyl piperazine-1-carboxylate) are hydrolyzed under acidic or basic conditions to carboxylic acids .

Oxidation and Reduction

-

Oxidation : The hydroxyl group in N-(2-hydroxyethyl)piperazine derivatives can be oxidized to ketones or carboxylic acids using Swern oxidation or other oxidants .

-

Reduction : Piperazine nitrogens may undergo reductive amination with aldehydes/ketones .

Key Challenges and Side Reactions

-

Bis-Adduct Formation : Reactions with di-electrophiles (e.g., isobutylene carbonate) risk forming bis-adducts, requiring excess piperazine to suppress side products .

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor higher yields in substitution reactions .

Comparative Reactivity Table

科学的研究の応用

Chemical Synthesis

EHPC serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it valuable for developing complex molecules.

Synthetic Routes

The synthesis of EHPC typically involves the reaction of piperazine derivatives with ethyl chloroformate and hydroxyethylamine. The general reaction scheme is as follows:

- Step 1 : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate.

- Step 2 : The resulting intermediate is then reacted with 2-hydroxyethylamine to yield EHPC.

Biological Research

EHPC's structural properties make it suitable for various biological applications, particularly in studying enzyme interactions and cellular pathways.

Case Studies

- Cell Culture Applications : EHPC has been utilized in cell culture systems as a buffering agent, similar to HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid), which is widely used for maintaining physiological pH in biological experiments .

- Drug Development : Research indicates that derivatives of EHPC may exhibit therapeutic properties, making it a candidate for drug development in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .

Medicinal Chemistry

In medicinal chemistry, EHPC is investigated for its potential therapeutic effects. Its derivatives are being explored for their roles in drug formulation and development.

Therapeutic Applications

- Antidepressants : Some studies suggest that modifications of EHPC can lead to compounds with antidepressant properties, affecting serotonin receptors .

- Anti-cancer Agents : Research has indicated that certain analogs of EHPC may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Industrial Applications

EHPC is also relevant in various industrial sectors, particularly in the production of agrochemicals and specialty chemicals.

Agrochemical Production

The compound's ability to act as a building block for agrochemical formulations highlights its significance in agricultural research and development. Its derivatives are being studied for their efficacy as herbicides and insecticides .

作用機序

The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical processes due to its functional groups and structural properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural formulas.

Key Observations:

- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances aqueous solubility compared to bulky hydrophobic substituents (e.g., xanthene in XVIII) .

- Stability : Ethyl esters (as in the target compound) are more prone to hydrolysis than tert-butyl esters (Intermediate 26a) .

- Bioactivity : Hydroxyl-containing derivatives (e.g., XVIII) exhibit significant biological activity but may suffer from cytotoxicity due to reactive oxygen species generation .

Antimicrobial Activity

- Ethyl 4-(2-hydroxy-3-(xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) : Demonstrated 94% inhibition of Mycobacterium tuberculosis growth but showed cytotoxicity (SI < 1) .

Anticancer Activity

- tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate (11) : Exhibited antitumor activity against HepG2 cells (IC50 = 5.89 µM), suggesting that piperazine-ester hybrids with aromatic moieties are promising scaffolds .

Neurological Targets

Key Research Findings and Trends

Hydroxyl vs. Aromatic Substituents : Hydroxyethyl groups improve solubility but may introduce instability (e.g., ester hydrolysis), whereas aromatic substituents (indole, phenyl) enhance target binding but reduce solubility .

Toxicity Trade-offs : Compounds like XVIII show potent bioactivity but high cytotoxicity, underscoring the need for balanced substituent design .

Synthetic Flexibility : Piperazine-ester derivatives are accessible via diverse routes (e.g., reductive amination, coupling reactions), enabling rapid structural diversification .

生物活性

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (EPC) is a compound characterized by its unique piperazine ring structure, which is common in various biologically active molecules. This article explores the biological activity of EPC, focusing on its potential applications in medicinal chemistry, including its role as a building block in drug synthesis and its interactions with biological targets.

Chemical Structure and Properties

EPC comprises a six-membered piperazine ring with two nitrogen atoms and functional groups that include an ethyl ester and a hydroxyethyl moiety. The chemical structure can be represented as follows:

Piperazine Ring : Provides a scaffold for various biological activities.

- Hydroxyethyl Group : May enhance solubility and hydrogen bonding interactions.

- Ethyl Ester : Potentially reactive, allowing for further chemical modifications.

Medicinal Chemistry Applications

The piperazine ring is prevalent in numerous pharmacologically active compounds, including antidepressants, anticonvulsants, and antifungals. The presence of EPC's functional groups suggests potential utility in synthesizing novel therapeutic agents. Research indicates that derivatives of piperazine can exhibit diverse biological activities, making EPC a candidate for further exploration in drug development.

Case Study 1: Anti-inflammatory Potential

A recent investigation into piperazine derivatives found that certain modifications led to compounds with strong anti-inflammatory properties. For example, a compound structurally related to EPC demonstrated significant inhibition of inflammatory markers in animal models . This suggests that EPC could be explored as a scaffold for developing anti-inflammatory agents.

Case Study 2: Anticancer Activity

Research on piperazine-based compounds has revealed their potential as anticancer agents. A derivative similar to EPC was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range . This highlights the potential of EPC to be developed into anticancer therapeutics.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves selecting catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry), controlling stoichiometry, and adjusting solvent systems. For example, using a 1:2 ratio of H₂O:DCM as a biphasic medium can enhance reaction efficiency by stabilizing intermediates . Purification via flash chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical to isolate pure products. Monitoring reaction progress with TLC (e.g., 1:2 hexane:ethyl acetate) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns proton and carbon environments, particularly distinguishing piperazine ring substituents (δ ~2.5–4.0 ppm for N–CH₂ groups) .

- X-ray crystallography : Resolves molecular conformation (e.g., boat/chair conformations of piperazine/piperidine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- MALDI-TOF/MS : Confirms molecular weight and purity (e.g., [M+H]⁺ peaks) .

Q. What safety protocols are essential when handling this compound analogs?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation, as piperazine derivatives often exhibit Category 2 hazards .

- Employ engineering controls (fume hoods) to minimize inhalation risks.

- Store compounds in airtight containers under inert atmospheres (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring impact the biological activity of this compound derivatives?

- Methodological Answer : Conformational analysis via X-ray crystallography (e.g., P21/n space group, β = 91.8° for monoclinic systems) reveals that chair/boat conformations influence hydrogen bonding and steric interactions. For example, a chair conformation in the piperazine ring enhances stability through intramolecular C–H···N interactions . Computational modeling (DFT or molecular dynamics) can predict how puckering coordinates (amplitude and phase angles) affect binding to biological targets .

Q. What strategies resolve contradictions in crystallographic data for piperazine-based compounds?

- Methodological Answer :

- Multi-scan absorption correction (e.g., SADABS) mitigates errors in diffraction data .

- Cross-validate results with density functional theory (DFT) to reconcile discrepancies between experimental and calculated bond lengths/angles .

- Use SHELX programs (e.g., SHELXL for refinement) to optimize structural parameters, ensuring R-factor convergence (e.g., R1 < 0.05) .

Q. How can computational methods predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with solubility or bioavailability .

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like PI3K/Akt/mTOR, using crystal structures (PDB IDs) to guide SAR studies .

- ADMET prediction tools (e.g., SwissADME) estimate parameters like logP, BBB permeability, and CYP450 inhibition .

Q. What experimental approaches validate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., PI3Kα) .

- In vivo models : Assess efficacy in xenograft tumors, focusing on pharmacokinetic parameters (e.g., half-life, AUC) derived from LC-MS/MS analysis .

- Thermal shift assays : Confirm target engagement by monitoring protein melting temperature shifts upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。